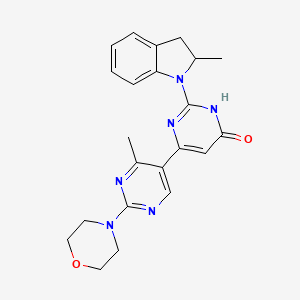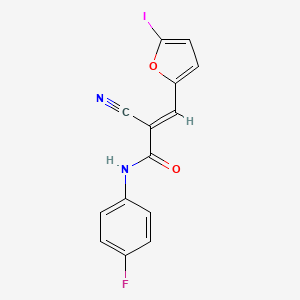![molecular formula C21H32N4O B6083363 7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6083363.png)
7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to induce apoptosis in cancer cells. Additionally, its antimicrobial properties may be due to its ability to disrupt bacterial and fungal cell membranes. Its potential as a treatment for neurological disorders may be due to its ability to inhibit acetylcholinesterase activity, which leads to an increase in acetylcholine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane have been investigated in various studies. It has been found to have low toxicity and good stability in biological systems. Additionally, it has been shown to have good oral bioavailability, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane in lab experiments include its potential therapeutic applications, low toxicity, and good stability in biological systems. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane. These include further investigation of its potential therapeutic applications, such as its use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthetic methods for this compound may lead to improved yields and lower costs, making it more accessible for further research and potential therapeutic use.
In conclusion, 7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane is a promising compound with potential therapeutic applications in cancer treatment, antimicrobial therapy, and neurological disorders. Its low toxicity, good stability in biological systems, and good oral bioavailability make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and potential side effects, and to develop new synthetic methods for this compound.
Synthesemethoden
The synthesis of 7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane involves the reaction of 2-cyclohexylethylamine with 2-pyrazinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). This reaction results in the formation of the desired compound in good yield.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane have been investigated in various scientific studies. It has been found to have antitumor activity, with the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have antimicrobial properties, with the ability to inhibit the growth of various bacteria and fungi. Furthermore, it has been found to have potential as a treatment for neurological disorders, such as Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
Eigenschaften
IUPAC Name |
[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c26-20(19-15-22-10-11-23-19)25-14-9-21(17-25)8-4-12-24(16-21)13-7-18-5-2-1-3-6-18/h10-11,15,18H,1-9,12-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSDGLLRZJIOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2CCCC3(C2)CCN(C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B6083288.png)
![2-chlorophenyl [({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]sulfamate](/img/structure/B6083294.png)
![1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6083302.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6083318.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6083325.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6083326.png)
![2-[4-[2-(3-nitrophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B6083327.png)
![N-[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]-4-nitrobenzenesulfonamide](/img/structure/B6083335.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6083338.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6083355.png)

![3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide](/img/structure/B6083369.png)

![7-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6083390.png)